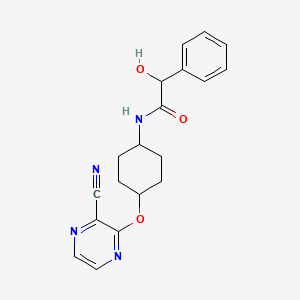

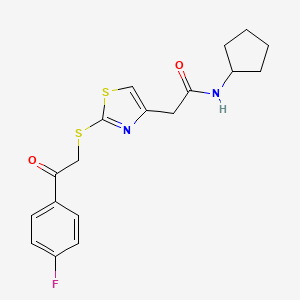

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemometric Analysis :

- A study developed a rapid chemometric reverse phase HPLC method for simultaneous estimation of Paracetamol and Ibuprofen in bulk and tablet formulation. Paracetamol, chemically known as N-(4-hydroxyphenyl)acetamide, is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase-1/2 (COX-1/COX-2) enzymes, thereby reducing fever (Kanthale, Thonte, Pekamwar, & Mahapatra, 2020).

Drug Discovery for Epilepsy Treatment :

- Research reported the discovery and pharmacological characterization of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers. This discovery was significant in the context of developing a clinical candidate for the treatment of generalized epilepsies (Bezençon et al., 2017).

Muscarinic M(3) Receptor Antagonist Development :

- A novel series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was designed and synthesized for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. This research aimed at treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Environmental Impact Study :

- A study on the environmental impact of paracetamol (PCM; N-(4-hydroxyphenyl)acetamide) showed its widespread use as an analgesic and antipyretic agent. The research utilized a battery of eight biomarkers to evaluate PCM's potential sub-lethal effect on freshwater bivalves (Parolini, Binelli, Cogni, & Provini, 2010).

Drug Metabolism and Analgesic Effects :

- Research demonstrated that acetaminophen (paracetamol), after deacetylation to its primary amine, is conjugated with arachidonic acid in the brain and spinal cord to form a potent TRPV1 agonist, N-arachidonoylphenolamine (AM404). This finding identified a novel pathway for drug metabolism and provided insight into the analgesic effects of N-acylphenolamine AM404 following treatment with acetaminophen (Högestätt et al., 2005).

Nucleophilic Addition Reactions :

- A study on the nucleophilicity of oximes, including phenylacetamidoxime, involved reactions with 2-nitrilium closo-decaborate clusters. This research offered insights into the reactivity and mechanism of these reactions, which are relevant in organometallic chemistry (Bolotin et al., 2016).

Antidepressant Activity of Derivatives :

- A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including phenylacetamide derivatives, was examined for their ability to inhibit neurotransmitter uptake and potential antidepressant activity in rodent models. This study contributed to the understanding of the pharmacological profiles of these compounds (Yardley et al., 1990).

Anti-inflammatory and Antimicrobial Agents :

- Research involving hydroxypyrazole derivatives, such as N-(4-(5-hydroxy-1-trifluoroacetyl-1H-pyrazol-3-yl)phenyl) trifluoroacetamide, demonstrated these compounds' anti-inflammatory and antimicrobial activities. This study highlights the potential of these derivatives in medicinal chemistry (Bekhit, Abdel-Rahman, & Guemei, 2006).

Propriétés

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-hydroxy-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c20-12-16-19(22-11-10-21-16)26-15-8-6-14(7-9-15)23-18(25)17(24)13-4-2-1-3-5-13/h1-5,10-11,14-15,17,24H,6-9H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTSLKYACBSQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)

![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)

![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)

![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)

![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)

![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)

![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)